

# An In-depth Technical Guide to 9-Octadecenoic acid (9Z)-, dodecyl ester

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## Compound of Interest

**Compound Name:** 9-Octadecenoic acid (9Z)-, dodecyl ester

**Cat. No.:** B1237561

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## Introduction

**9-Octadecenoic acid (9Z)-, dodecyl ester**, commonly known as dodecyl oleate or lauryl oleate, is a versatile long-chain wax ester. It is synthesized from the esterification of oleic acid, a monounsaturated omega-9 fatty acid, and dodecanol (lauryl alcohol), a fatty alcohol. Its inherent properties as an emollient, skin-conditioning agent, and solvent make it a valuable excipient in a wide array of pharmaceutical and cosmetic formulations.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and applications, with a focus on its relevance in drug development.

## Physicochemical Properties

Dodecyl oleate is a clear, colorless to pale yellow liquid characterized by its lipophilic nature.<sup>[1][4]</sup> A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference
Molecular Weight	450.8 g/mol	[3]
Molecular Formula	C <sub>30</sub> H <sub>58</sub> O <sub>2</sub>	[3]
Appearance	Clear, colorless to pale yellow liquid	[1][4]
Solubility	Practically insoluble in water	[2]
Boiling Point	494-495°C (estimated)	[2]
CAS Number	36078-10-1	[3]

## Synthesis of Dodecyl Oleate

The synthesis of dodecyl oleate is primarily achieved through the esterification of oleic acid with dodecanol. Both chemical and enzymatic methods have been effectively employed.

### Chemical Synthesis: Low-Temperature Esterification

A notable method involves the use of 4-dodecylbenzenesulfonic acid (DBSA) as a catalyst, which allows for the reaction to proceed at a mild temperature.[5][6]

#### Experimental Protocol:

- **Reactant Preparation:** Combine oleic acid and cetyl alcohol (as a representative long-chain alcohol in the study) in a molar ratio of 1.3:1 in a reaction vessel.[5][6]
- **Catalyst Addition:** Add 10 mol% of 4-dodecylbenzenesulfonic acid (DBSA) relative to the alcohol.[5][6]
- **Reaction Conditions:** Heat the mixture to 40°C and maintain with stirring for 4 hours.[5][6]
- **Quenching:** After the reaction, quench the mixture with a saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution.
- **Extraction and Purification:** Extract the product with n-hexane, wash with brine, and dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>). The final product can be further purified by silica gel

column chromatography.[\[5\]](#)

A yield of approximately 90% can be expected for lauryl oleate under these conditions.[\[5\]](#)

## Enzymatic Synthesis: Ultrasound-Assisted Esterification

An alternative, "green" chemistry approach utilizes an immobilized lipase under ultrasound irradiation in a solvent-free system.[\[7\]](#)

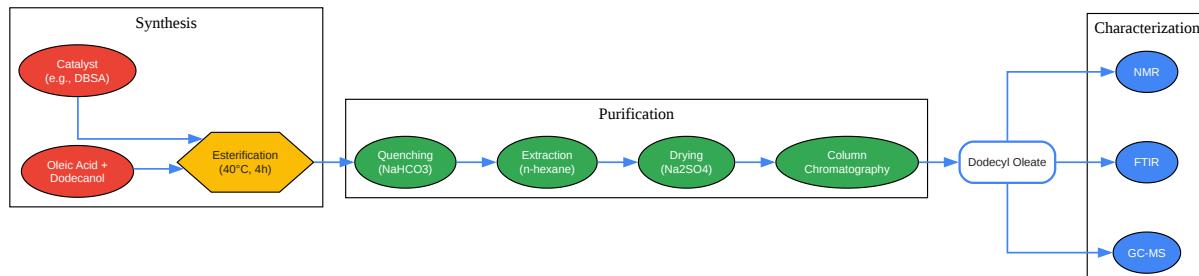
Experimental Protocol:

- Reactant Mixture: Combine oleic acid and decanol in a 1:2 molar ratio.[\[7\]](#)
- Enzyme Addition: Add 1.8% (w/w) of Fermase CALBTM10000 (immobilized lipase).[\[7\]](#)
- Reaction Conditions: Maintain the reaction at 45°C with an agitation speed of 200 rpm.[\[7\]](#)
- Ultrasound Application: Apply ultrasound irradiation at 22 kHz with a power input of 50 W and a 50% duty cycle for 25 minutes.[\[7\]](#)

This method has been reported to achieve a maximum yield of 97.14%.[\[7\]](#)

## Experimental Workflow and Characterization

The general workflow for the synthesis and characterization of dodecyl oleate is depicted in the following diagram.



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